Ac-VAD-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-Val-Ala-Asp p-nitroanilide, commonly referred to as Ac-VAD-pNA, is a colorimetric substrate used primarily in the determination of caspase activity. Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death) and inflammation. This compound is hydrolyzed by caspases, releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ac-VAD-pNA is synthesized using solution-phase peptide synthesis. The process involves the iterative coupling of amino acids, typically mediated by reagents such as PyBOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate). The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Ac-VAD-pNA primarily undergoes hydrolysis when acted upon by caspases. This hydrolysis reaction results in the cleavage of the peptide bond, releasing p-nitroaniline .
Common Reagents and Conditions
The hydrolysis of this compound is facilitated by caspases in a buffered solution, typically at physiological pH (around 7.4). The reaction is monitored by measuring the absorbance of p-nitroaniline at 405 nm .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is a yellow compound that absorbs light at 405 nm .
Scientific Research Applications
Ac-VAD-pNA is widely used in scientific research to measure caspase activity, which is crucial for studying apoptosis and inflammation. It is used in various fields, including:
Chemistry: To study the kinetics of caspase-mediated reactions.
Biology: To investigate the role of caspases in cell death and inflammation.
Medicine: To develop and test caspase inhibitors as potential therapeutic agents for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders
Industry: In the development of diagnostic kits for detecting caspase activity.
Mechanism of Action
Ac-VAD-pNA exerts its effects by serving as a substrate for caspases. When caspases cleave this compound, they release p-nitroaniline, which can be quantified to measure caspase activity. This process involves the recognition of the peptide sequence by the active site of the caspase, leading to the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
Ac-YVAD-pNA: A substrate for caspase-1, used similarly to Ac-VAD-pNA but with a different peptide sequence.
Ac-DEVD-pNA: A substrate for caspase-3, used to measure caspase-3 activity.
Uniqueness
This compound is unique in its ability to be hydrolyzed by multiple caspases, making it a versatile tool for studying various caspase-mediated processes. Its specificity and ease of quantification make it a valuable compound in apoptosis and inflammation research .
Properties
Molecular Formula |
C20H27N5O8 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H27N5O8/c1-10(2)17(22-12(4)26)20(31)21-11(3)18(29)24-15(9-16(27)28)19(30)23-13-5-7-14(8-6-13)25(32)33/h5-8,10-11,15,17H,9H2,1-4H3,(H,21,31)(H,22,26)(H,23,30)(H,24,29)(H,27,28)/t11-,15-,17-/m0/s1 |
InChI Key |
JSZMFYPHPTWSTF-KCTSRDHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.